Olinone

Overview

Description

Olinone is a selective inhibitor of the bromodomain and extraterminal domain protein, specifically targeting the first bromodomain of the bromodomain-containing protein 4 . This compound has shown significant potential in facilitating the progression of primary oligodendrocyte progenitors toward a differentiated phenotype .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olinone involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyridoindole core and the subsequent functionalization to introduce the acetamidobutyl side chain . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Olinone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on this compound.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Olinone has a wide range of scientific research applications, including:

Mechanism of Action

Olinone exerts its effects by selectively inhibiting the first bromodomain of the bromodomain-containing protein 4 . This inhibition disrupts the protein-protein interactions necessary for the recruitment of transcriptional machinery to acetylated histones, thereby modulating gene expression . The molecular targets include the acetyl-lysine binding sites on the bromodomain-containing protein 4, and the pathways involved are related to chromatin remodeling and transcriptional regulation .

Comparison with Similar Compounds

Similar Compounds

JQ1: Another bromodomain and extraterminal domain protein inhibitor with a similar mechanism of action.

I-BET762: A potent inhibitor of bromodomain and extraterminal domain proteins with applications in cancer research.

RVX-208: Targets bromodomain and extraterminal domain proteins and is being investigated for cardiovascular diseases.

Uniqueness of Olinone

This compound is unique in its high selectivity for the first bromodomain of the bromodomain-containing protein 4, which makes it a valuable tool for studying specific protein interactions and their biological consequences . Its ability to facilitate the differentiation of oligodendrocyte progenitors further distinguishes it from other similar compounds .

Biological Activity

Olinone is a selective inhibitor of bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extraterminal (BET) protein family. This compound has garnered attention due to its significant biological activities, particularly in the context of cellular differentiation and cancer treatment. The following sections outline its biological mechanisms, effects on various cell types, and relevant research findings.

This compound exhibits a high selectivity for the first bromodomain (BD1) of BET proteins, particularly BRD4. This selectivity is critical as it influences the compound's ability to modulate gene expression and cellular processes. By binding to BD1, this compound disrupts the interaction between BRD4 and acetylated histones, leading to altered transcriptional regulation of target genes involved in cell cycle progression and differentiation .

Biological Activities

1. Oligodendrocyte Differentiation:

this compound has been shown to promote the differentiation of mouse oligodendrocyte progenitor cells. This effect is significant for potential therapeutic strategies in demyelinating diseases such as multiple sclerosis .

2. Cancer Cell Proliferation:

In various studies, this compound demonstrated anti-proliferative effects on cancer cells. For instance, it selectively inhibited the growth of ovarian carcinoma cells by modulating pathways associated with apoptosis and cell cycle regulation .

3. Immune Modulation:

Research indicates that this compound may influence immune responses by affecting the transcriptional activity of genes involved in inflammation and immune cell differentiation. This property suggests its potential utility in treating autoimmune diseases .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Cell Type/Model | Effect Observed |

|---|---|---|

| Oligodendrocyte Differentiation | Mouse oligodendrocyte progenitors | Enhanced differentiation |

| Cancer Cell Proliferation | Ovarian carcinoma cells | Reduced proliferation and increased apoptosis |

| Immune Response Modulation | Various immune cell types | Altered gene expression related to inflammation |

Case Study 1: this compound in Cancer Therapy

A study investigated the effects of this compound on ovarian carcinoma cells, revealing that it induced apoptosis through the mitochondrial pathway while downregulating pro-survival factors such as BCL2. This study highlights this compound's potential as a therapeutic agent in cancer treatment by selectively targeting BRD4 .

Case Study 2: Neuroprotective Effects

Another research effort focused on the role of this compound in promoting oligodendrocyte differentiation, which is crucial for remyelination processes following injury or disease. The findings suggest that this compound could be beneficial in developing treatments for neurodegenerative conditions .

Properties

IUPAC Name |

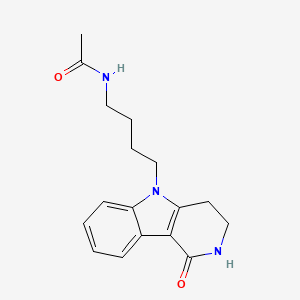

N-[4-(1-oxo-3,4-dihydro-2H-pyrido[4,3-b]indol-5-yl)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12(21)18-9-4-5-11-20-14-7-3-2-6-13(14)16-15(20)8-10-19-17(16)22/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVLOOXFFIFQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN1C2=C(C3=CC=CC=C31)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.